molecular formula C10H15ClN2O B1465043 1-(4-Hydroxyphenyl)piperazine hydrochloride CAS No. 1175036-51-7

1-(4-Hydroxyphenyl)piperazine hydrochloride

Cat. No.: B1465043
CAS No.: 1175036-51-7
M. Wt: 214.69 g/mol
InChI Key: HOQZYXZHPXPKCX-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a hydroxyphenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules .

Mechanism of Action

Target of Action

The primary target of 1-(4-Hydroxyphenyl)piperazine hydrochloride is the GABA receptor . GABA (gamma-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the worm .

Biochemical Pathways

The compound’s interaction with the GABA receptor affects the neurotransmission pathway . By acting as a GABA receptor agonist, it enhances the effect of GABA, leading to increased inhibitory effects on neurotransmission .

Pharmacokinetics

Upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound . The compound is freely soluble in water , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties . The protein binding of piperazine, a related compound, is 60-70% , which may also apply to this compound.

Result of Action

The primary result of the action of this compound is the paralysis of parasites . This paralysis allows the host body to easily remove or expel the invading organism .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound. For instance, piperazine, a related compound, readily absorbs water and carbon dioxide from the air . This could potentially affect the stability and efficacy of this compound in different environments.

Chemical Reactions Analysis

1-(4-Hydroxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

4-piperazin-1-ylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12;/h1-4,11,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQZYXZHPXPKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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